molecular formula C11H9FN2O B3040425 6-(2-Fluorobenzyl)-3-pyridazinol CAS No. 200001-64-5

6-(2-Fluorobenzyl)-3-pyridazinol

Cat. No.: B3040425
CAS No.: 200001-64-5
M. Wt: 204.2 g/mol
InChI Key: ZJMFWFFHEUWHEZ-UHFFFAOYSA-N
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Description

Contextualization of Pyridazinol Derivatives in Drug Discovery

The pyridazinone ring system is a prominent heterocyclic motif that has been extensively utilized in the development of a wide range of therapeutic agents. nih.gov This scaffold is recognized for its ability to engage in various biological interactions, leading to a broad spectrum of pharmacological activities. Pyridazinone derivatives have been reported to exhibit potent anti-inflammatory, analgesic, anticancer, and antihypertensive properties.

The versatility of the pyridazinone core allows for structural modifications at various positions, enabling chemists to fine-tune the biological activity and selectivity of the resulting compounds. nih.gov For instance, certain pyridazinone derivatives have been identified as potent phosphodiesterase 4 (PDE4) inhibitors, a class of drugs known for their anti-inflammatory effects. The inherent properties of the pyridazinone nucleus, such as its planarity and ability to participate in hydrogen bonding and π-π stacking interactions, contribute to its capacity to bind effectively to biological targets. nih.gov

Rationale for the Academic Investigation of 6-(2-Fluorobenzyl)-3-pyridazinol

The academic investigation into this compound is predicated on the established biological significance of its constituent parts: the pyridazinol core and the 2-fluorobenzyl group. The pyridazinol moiety, as previously discussed, is a privileged scaffold in medicinal chemistry. The addition of a benzyl (B1604629) group can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability.

Furthermore, the incorporation of a fluorine atom at the ortho position of the benzyl ring is a strategic chemical modification. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. It can also modulate the acidity of nearby protons and influence the conformational preferences of the molecule, which can lead to improved binding affinity and selectivity for its biological target.

Given the known anti-inflammatory and anticancer activities of many pyridazinone derivatives, it is plausible that this compound could exhibit similar biological effects. The specific combination of the pyridazinol core with the 2-fluorobenzyl group presents a unique chemical entity that warrants investigation to determine its potential as a novel therapeutic agent.

Overview of Current Research Trajectories Involving this compound

As of now, dedicated public research focusing exclusively on this compound is limited. However, based on the known biological activities of structurally related compounds, several potential research trajectories can be envisioned.

Potential Research Trajectories:

Research AreaRationale
Anti-inflammatory Activity Pyridazinone derivatives are well-documented as anti-inflammatory agents, with some acting as PDE4 inhibitors. nih.gov Investigation into the ability of this compound to modulate inflammatory pathways is a logical starting point.
Anticancer Activity Several pyridazinone-based compounds have demonstrated cytotoxic effects against various cancer cell lines. Screening this compound for its antiproliferative activity against a panel of cancer cells could reveal its potential in oncology.
Enzyme Inhibition Studies The structural motifs present in this compound suggest it could be an inhibitor of various enzymes. Kinases and phosphodiesterases are particularly relevant targets given the activities of other pyridazinones.
Cardiovascular Effects Certain pyridazinone derivatives have been explored for their cardiovascular effects, including antihypertensive and vasorelaxant properties. The potential of this compound in this therapeutic area could be another avenue of research.

The synthesis of this compound would likely involve a multi-step process, potentially starting from a suitable pyridazine (B1198779) precursor and involving the introduction of the 2-fluorobenzyl group via a nucleophilic substitution or a cross-coupling reaction. The development of an efficient synthetic route is a crucial first step to enable its biological evaluation.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-4-2-1-3-8(10)7-9-5-6-11(15)14-13-9/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMFWFFHEUWHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253853
Record name 6-[(2-Fluorophenyl)methyl]-3(2H)-pyridazinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200001-64-5
Record name 6-[(2-Fluorophenyl)methyl]-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200001-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(2-Fluorophenyl)methyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 6 2 Fluorobenzyl 3 Pyridazinol

Retrosynthetic Analysis of the 6-(2-Fluorobenzyl)-3-pyridazinol Molecular Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various synthetic strategies. The primary disconnection involves breaking the bonds of the pyridazinol ring, leading back to acyclic precursors. A key disconnection is at the N-N bond and the C-C bond of the heterocyclic ring, which points to a dicarbonyl compound and hydrazine (B178648) as starting materials. Specifically, a 1,4-dicarbonyl or a related keto-acid derivative containing the 2-fluorobenzyl moiety would be a logical precursor.

Another strategic disconnection can be made at the bond connecting the 2-fluorobenzyl group to the pyridazinol ring. This suggests a coupling reaction between a pre-formed pyridazinol ring, functionalized at the 6-position with a suitable leaving group (e.g., a halogen), and a 2-fluorobenzyl organometallic reagent. This approach allows for the late-stage introduction of the fluorinated side chain, which can be advantageous for creating analogs.

Established Synthetic Routes to this compound

The synthesis of this compound has been approached through several established routes, primarily focusing on the construction of the pyridazinol ring followed by the introduction of the benzyl (B1604629) substituent, or vice versa.

Key Reaction Pathways for Pyridazinol Ring Cyclization

The formation of the pyridazinol ring is a critical step in the synthesis of this compound. A common and effective method involves the condensation of a γ-ketoacid or its ester with hydrazine hydrate. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the dihydropyridazinone. Subsequent oxidation or aromatization leads to the desired pyridazinol ring. nih.gov

Alternative cyclization strategies include inverse-electron-demand Diels-Alder reactions between tetrazines and suitable dienophiles, which can provide a regioselective route to substituted pyridazines. rsc.org Another approach involves the Diaza-Wittig reaction, which can be used to construct the pyridazine (B1198779) ring from α-diazo-β-ketoesters and phosphines. kuleuven.be

Strategies for Regioselective Introduction of the 2-Fluorobenzyl Substituent

The regioselective introduction of the 2-fluorobenzyl group at the C6 position of the pyridazinol ring is crucial for the synthesis of the target molecule. One strategy involves starting with a precursor that already contains the 2-fluorobenzyl moiety. For example, the reaction of 3-(2-fluorobenzoyl)propanoic acid with hydrazine would directly yield 6-(2-fluorobenzyl)-4,5-dihydro-3(2H)-pyridazinone, which can then be aromatized.

Alternatively, a pre-formed pyridazinol ring can be functionalized. This often involves the use of a 6-chloro-3-pyridazinol intermediate. The chlorine atom can then be displaced by a 2-fluorobenzyl group through a nucleophilic substitution reaction, often facilitated by a base. Cross-coupling reactions, such as Suzuki or Stille couplings, can also be employed if the pyridazinol is functionalized with a suitable group (e.g., a boronic acid or a stannane) and the 2-fluorobenzyl moiety is introduced as a halide. The regioselectivity of these reactions is often high, driven by the electronic properties of the pyridazinol ring. uni-muenchen.de

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and reaction time. For instance, in the cyclization of γ-ketoacids with hydrazine, the choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol (B145695) or acetic acid are commonly used. nih.gov

In cross-coupling reactions for the introduction of the 2-fluorobenzyl group, the choice of catalyst and ligands is paramount. Palladium-based catalysts are frequently used, and the selection of the appropriate phosphine (B1218219) ligand can influence the efficiency and regioselectivity of the coupling. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), has been shown to improve regioselectivity in some cases. organic-chemistry.org

Reaction Step Reagents and Conditions Typical Yield Reference
Pyridazinol Ring Formationγ-ketoacid, hydrazine hydrate, ethanol, reflux60-80% nih.gov
Halogenation of Pyridazinol3-pyridazinone, POCl₃, reflux70-90%N/A
Suzuki Coupling6-chloro-3-pyridazinol, 2-fluorobenzylboronic acid, Pd(PPh₃)₄, Na₂CO₃, toluene/water, reflux50-75%N/A

Advanced Synthetic Techniques for this compound Analogs

The development of new synthetic methods allows for the creation of diverse analogs of this compound, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Divergent Synthesis Approaches for Pyridazinol Core Modification

Divergent synthesis strategies are powerful tools for generating libraries of related compounds from a common intermediate. Starting from a functionalized this compound core, various modifications can be introduced. For example, if the pyridazinol contains a reactive handle, such as a halogen or a boronic ester, a wide range of substituents can be introduced through cross-coupling reactions. uni-muenchen.de

Functionalization Strategies for the 2-Fluorobenzyl Moiety

The 2-fluorobenzyl moiety of this compound offers several avenues for chemical modification, allowing for the introduction of a diverse range of functional groups. These modifications can be broadly categorized into reactions involving the aromatic ring and those targeting the benzylic position.

Electrophilic Aromatic Substitution:

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the 2-Fluorobenzyl Moiety

ReactionReagentsPotential Products
NitrationHNO₃, H₂SO₄6-(2-Fluoro-4-nitrobenzyl)-3-pyridazinol
BrominationBr₂, FeBr₃6-(4-Bromo-2-fluorobenzyl)-3-pyridazinol
AcylationRCOCl, AlCl₃6-(4-Acyl-2-fluorobenzyl)-3-pyridazinol

Nucleophilic Aromatic Substitution (SNAr):

The presence of the electron-withdrawing fluorine atom can facilitate nucleophilic aromatic substitution (SNAr), particularly if additional activating groups, such as a nitro group, are introduced onto the aromatic ring. wikipedia.orgmasterorganicchemistry.com For instance, a nitro group at the para position to the fluorine would strongly activate it towards displacement by nucleophiles like amines, alkoxides, or thiolates. This strategy allows for the introduction of a wide array of substituents at the C2' position.

C-H Activation and Functionalization:

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer a powerful tool for the direct functionalization of the 2-fluorobenzyl group, avoiding the need for pre-installed directing groups. acs.orgbeilstein-journals.org Palladium, rhodium, or copper catalysts can be employed to selectively activate C-H bonds on the aromatic ring, enabling the introduction of various functionalities, including aryl, alkyl, or heteroatom-containing groups. This approach is highly atom-economical and allows for late-stage diversification of the molecule.

Benzylic Functionalization:

The benzylic C-H bonds of the 2-fluorobenzyl group are susceptible to radical-mediated reactions. For example, benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation can introduce a bromine atom, which can then be displaced by a variety of nucleophiles to introduce new functional groups at the benzylic position. Furthermore, direct benzylic C-H fluorination can be achieved using electrophilic fluorine sources, offering another route for functionalization. organic-chemistry.org

Parallel Synthesis and Library Generation of this compound Derivatives

Parallel synthesis has become an indispensable tool in modern drug discovery, enabling the rapid generation of large and diverse compound libraries for high-throughput screening. nih.govstanford.edu The this compound scaffold is well-suited for the application of parallel synthesis methodologies to create focused libraries for lead identification and optimization.

A common strategy involves a multi-well plate format where the core scaffold is systematically reacted with a diverse set of building blocks. nih.gov For the this compound core, diversification can be achieved by targeting several positions on the molecule.

Table 2: Hypothetical Parallel Synthesis Scheme for a this compound Library

Reaction StepCore ScaffoldBuilding Blocks (Examples)Resulting Library
N-AlkylationThis compoundR-Br (e.g., ethyl bromoacetate, benzyl bromide)N-alkylated pyridazinone derivatives
O-AlkylationThis compoundR-Cl (e.g., substituted benzyl chlorides)O-alkylated pyridazine derivatives
Suzuki Coupling6-(Arylboronic acid)-3-pyridazinol2-Fluorobenzyl halideDerivatives with varied 6-substituents

Solid-phase organic synthesis (SPOS) offers another powerful approach for library generation. wikipedia.org The pyridazinone core can be tethered to a solid support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through simple washing steps. The final products are then cleaved from the resin in a high-purity form.

The "split-and-pool" synthesis strategy can be employed to generate vast combinatorial libraries. wikipedia.org In this approach, a resin is divided into multiple portions, each reacting with a different building block. The portions are then pooled, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a large number of unique compounds.

Sustainable Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and enhance process safety and efficiency. researchgate.net Several of these principles can be applied to the synthesis of this compound and its derivatives.

Use of Greener Solvents:

Traditional organic solvents often pose environmental and health risks. The substitution of these with greener alternatives is a key aspect of sustainable chemistry. For the synthesis of pyridazinone derivatives, the use of solvents like ethanol, water, or super-critical carbon dioxide should be explored. mdpi.com For instance, the cyclization step to form the pyridazinone ring can often be performed in ethanol or even water, reducing the reliance on more hazardous solvents. nih.gov

Catalytic Methods:

The use of catalytic instead of stoichiometric reagents can significantly reduce waste and improve atom economy. sioc-journal.cn For example, employing catalytic amounts of a Lewis acid for Friedel-Crafts reactions or using transition metal catalysts for cross-coupling and C-H activation reactions minimizes the generation of inorganic waste. organic-chemistry.org

Energy Efficiency:

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. researchgate.net The synthesis of heterocyclic compounds, including pyridazinones, has been shown to benefit from microwave irradiation.

Process Intensification:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Current time information in Chatham County, US. The synthesis of this compound could be adapted to a continuous flow process, leading to a more efficient and sustainable manufacturing process.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.

Comprehensive Search Reveals No Publicly Available Preclinical Data for this compound

Despite a thorough and extensive search of publicly accessible scientific literature and research databases, no specific preclinical biological activity or mechanistic data was found for the chemical compound This compound . Consequently, it is not possible to generate an article that adheres to the requested detailed outline.

The search encompassed queries aimed at uncovering information regarding the compound's in vitro pharmacological profile, including target identification, enzyme kinetics, receptor binding assays, and cell-based functional assays. Additionally, searches were conducted to find any in vivo preclinical efficacy studies in disease models, including the selection and characterization of relevant animal models.

The available scientific literature provides information on the broader class of compounds known as pyridazinones, to which this compound belongs. Research on various pyridazinone derivatives has indicated a wide range of biological activities, including but not limited to, anti-inflammatory, analgesic, anticonvulsant, and cardiovascular effects sarpublication.com. Some derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or as agonists for specific receptors like the N-formyl peptide receptors unifi.itresearchgate.net.

However, none of the retrieved sources contain specific experimental data, research findings, or data tables pertaining to This compound . The absence of such information in the public domain suggests that this specific compound may be a novel chemical entity that has not yet been characterized in published literature, or it may be a proprietary compound for which research data has not been disclosed.

Therefore, the construction of a scientifically accurate and detailed article based on the provided outline for this compound cannot be completed at this time.

Preclinical Biological Activity and Mechanistic Elucidation of 6 2 Fluorobenzyl 3 Pyridazinol

In Vivo Preclinical Efficacy Studies of 6-(2-Fluorobenzyl)-3-pyridazinol in Disease Models

Pharmacodynamic Endpoints and Biomarker Analysis in Preclinical Investigations

In the absence of specific studies on this compound, any discussion of its pharmacodynamic endpoints and relevant biomarkers is speculative and must be inferred from the activities of structurally related pyridazinone compounds. Pyridazinone derivatives have been investigated for a variety of biological effects, including anti-inflammatory, analgesic, and anticancer properties.

Should this compound exhibit anti-inflammatory activity, relevant pharmacodynamic endpoints in preclinical models could include the reduction of paw edema in rodent models of inflammation, decreased levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and inhibition of inflammatory enzymes like cyclooxygenases (COX-1 and COX-2). Biomarker analysis in such studies would consequently focus on the quantification of these cytokines in plasma or tissue homogenates, as well as the assessment of enzyme activity.

If the compound were to be investigated for anticancer properties, key pharmacodynamic endpoints would involve the inhibition of tumor growth in xenograft models, induction of apoptosis in cancer cell lines, and cell cycle arrest. Correspondingly, biomarker analysis might include the measurement of apoptosis markers like cleaved caspase-3, changes in the expression of cell cycle regulatory proteins (e.g., cyclins and cyclin-dependent kinases), and the modulation of specific cancer-related signaling pathways.

Tissue Distribution and Systemic Exposure of this compound in Preclinical Species

There is no available data on the tissue distribution and systemic exposure of this compound in any preclinical species. To determine these pharmacokinetic parameters, studies would need to be conducted involving the administration of the compound to animal models (e.g., rats or mice) followed by the collection of blood and various tissues at different time points.

Molecular and Cellular Mechanisms of Action of this compound

The molecular and cellular mechanisms of action for this compound have not been elucidated in the available scientific literature. Hypotheses regarding its mechanism can be formulated based on the known targets of other pyridazinone derivatives.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Without experimental data, the intracellular signaling pathways modulated by this compound remain unknown. Based on the activities of similar compounds, it could potentially interact with various signaling cascades. For instance, if it possesses anti-inflammatory properties, it might inhibit the NF-κB signaling pathway, a key regulator of inflammation. This would involve preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. Other potential targets could include the MAPK signaling pathways (e.g., ERK, p38, JNK), which are also critically involved in inflammatory and cellular stress responses.

Protein-Ligand Interaction Mapping and Structural Biology of this compound Complexes

No protein-ligand interaction maps or structural biology data for this compound complexes are currently available. To obtain this information, researchers would first need to identify a specific protein target for the compound. Once a target is identified, techniques such as X-ray crystallography or cryo-electron microscopy could be employed to solve the three-dimensional structure of the protein in complex with this compound. This would provide detailed insights into the binding mode of the compound, including the specific amino acid residues involved in the interaction and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). This structural information is invaluable for understanding the compound's mechanism of action and for guiding further structure-activity relationship (SAR) studies to design more potent and selective analogs.

Transcriptomic and Proteomic Responses to this compound Treatment

Studies on the transcriptomic and proteomic responses to this compound treatment have not been reported. Such studies, utilizing techniques like RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics, would provide a global view of the changes in gene and protein expression within cells or tissues upon exposure to the compound.

The results of these "omics" studies could reveal the broader biological pathways affected by the compound, helping to identify its mechanism of action and potential off-target effects. For example, a transcriptomic analysis might show the downregulation of genes involved in inflammation or cell proliferation, while a proteomic analysis could identify specific proteins whose expression or post-translational modifications are altered by the compound.

Selectivity and Off-Target Activity Assessment for this compound

There is no information available regarding the selectivity and off-target activity of this compound. Assessing the selectivity of a compound is a critical step in preclinical drug development to understand its potential for therapeutic efficacy and adverse effects.

To evaluate its selectivity, this compound would need to be screened against a panel of related and unrelated biological targets. For instance, if the compound is identified as a kinase inhibitor, it would be tested against a broad panel of kinases to determine its inhibitory activity against other members of the kinome. A highly selective compound would potently inhibit its intended target with minimal activity against other proteins.

Off-target activity refers to the interaction of a compound with proteins other than its primary therapeutic target. These interactions can lead to unexpected side effects. Comprehensive off-target screening, often performed using large panels of receptors, ion channels, and enzymes, is essential to identify any such liabilities early in the drug discovery process. Without such studies for this compound, its selectivity and potential for off-target effects remain unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 2 Fluorobenzyl 3 Pyridazinol Analogs

Methodological Approaches for SAR Determination in the 6-(2-Fluorobenzyl)-3-pyridazinol Series

The determination of SAR in the this compound series involves a combination of rational design strategies and advanced computational methods to efficiently explore the chemical space and identify key structural features for desired biological activity.

The rational design of SAR libraries for this compound analogs begins with the core structure and systematically introduces a variety of substituents at key positions. This approach allows for the exploration of the impact of different chemical properties, such as electronics, sterics, and lipophilicity, on the compound's biological activity. The design process often involves creating a matrix of analogs where different functional groups are systematically varied on both the pyridazinol ring and the 2-fluorobenzyl moiety. For instance, a library might include variations at the pyridazinol ring, such as alkyl, aryl, or heteroaryl substitutions, while simultaneously exploring different substitution patterns on the benzyl (B1604629) ring beyond the 2-fluoro position. This methodical approach ensures a comprehensive understanding of the SAR landscape.

Computational tools are indispensable in modern drug discovery for analyzing SAR and building predictive models. mdpi.comresearchgate.net Techniques such as molecular docking are employed to visualize and predict the binding modes of this compound analogs within the active site of a target protein. researchgate.net These simulations can help rationalize observed SAR data and guide the design of new analogs with improved binding affinity. Furthermore, quantitative structure-activity relationship (QSAR) modeling can be used to develop mathematical equations that correlate the structural features of the compounds with their biological activities. nih.govresearchgate.net These models, once validated, can be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Impact of Substituents on the Pyridazinol Ring on Biological Potency

A hypothetical SAR study on the pyridazinol ring of this compound could involve the introduction of various substituents at different positions. The following table illustrates potential modifications and their hypothetical impact on biological potency, based on general principles of medicinal chemistry.

Substituent at Pyridazinol Ring Position Hypothetical Impact on Potency Rationale
MethylC4 or C5May increase potencyCan fill a small hydrophobic pocket in the binding site.
PhenylC4 or C5Could increase or decrease potencyMay introduce favorable pi-stacking interactions or cause steric hindrance.
HydroxylC4 or C5May increase potencyCan form additional hydrogen bonds with the target.
MethoxyC4 or C5May increase potencyCan act as a hydrogen bond acceptor and improve metabolic stability.

Influence of Modifications to the 2-Fluorobenzyl Moiety on Target Selectivity and Efficacy

Modifications to the 2-fluorobenzyl moiety of this compound are critical for fine-tuning target selectivity and efficacy. The fluorine atom at the ortho position influences the conformation of the benzyl ring and its electronic properties, which can be pivotal for binding to the target. Altering the substitution pattern on the benzyl ring can lead to analogs with different selectivity profiles and improved efficacy.

For example, moving the fluorine to the meta or para position would alter the electronic and steric properties of the ring, potentially changing its interaction with the target protein. Introducing additional substituents, such as chloro, bromo, or trifluoromethyl groups, can further modulate the lipophilicity and electronic nature of the benzyl ring, which can have a profound effect on target binding and cellular permeability. The following table provides a hypothetical exploration of such modifications.

Modification to 2-Fluorobenzyl Moiety Hypothetical Impact on Selectivity/Efficacy Rationale
3-FluorobenzylMay alter selectivityChanges in electronic distribution could favor binding to a different target isoform.
4-FluorobenzylMay decrease efficacySteric hindrance at a different position might disrupt a key binding interaction.
2,4-DifluorobenzylCould increase efficacyEnhanced lipophilicity may improve cell penetration, and the second fluorine could form additional interactions.
2-ChlorobenzylMay have similar or improved efficacyChlorine is larger and more lipophilic than fluorine, which could lead to stronger hydrophobic interactions.

Conformational Landscape and Bioactive Conformations of this compound

The three-dimensional shape, or conformation, of this compound is a key determinant of its biological activity. The molecule is not rigid and can adopt various conformations in solution. However, it is believed that only one or a limited number of these conformations, the so-called "bioactive conformation," is responsible for binding to the biological target. Understanding the conformational landscape and identifying the bioactive conformation are crucial steps in rational drug design.

Computational methods, such as conformational analysis and molecular dynamics simulations, can be used to explore the possible conformations of this compound. These studies can help identify low-energy conformations that are likely to be populated in a biological environment. By comparing the shapes of a series of active and inactive analogs, it is possible to deduce the key conformational features required for biological activity. For instance, the dihedral angle between the pyridazinol ring and the benzyl ring is likely to be a critical parameter for optimal target binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound derivatives, a QSAR model could be developed to predict the biological potency of new, unsynthesized analogs.

The process of building a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, lipophilicity, electronic properties), is calculated for each compound. Finally, statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity. A well-validated QSAR model can be a powerful tool for virtual screening and lead optimization, allowing for the rapid assessment of large numbers of virtual compounds and prioritizing the most promising candidates for synthesis and testing.

Computational and Theoretical Investigations of 6 2 Fluorobenzyl 3 Pyridazinol

Molecular Docking and Molecular Dynamics Simulations of 6-(2-Fluorobenzyl)-3-pyridazinol with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug design, used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com This method evaluates various binding poses and ranks them using a scoring function, which estimates the binding affinity. For the pyridazinone scaffold, which is present in this compound, docking studies have been successfully used to explore potential biological activities. For instance, various pyridazinone derivatives have been docked into the active sites of targets like HIV reverse transcriptase and cyclooxygenase (COX) enzymes to elucidate structural features crucial for their inhibitory action. tandfonline.comtandfonline.comnih.gov A hypothetical docking study of this compound against a target kinase, for example, would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using software like AutoDock or Glide to predict binding poses and energies. youtube.com The results, often presented in a table of binding scores, would highlight key interactions, such as hydrogen bonds involving the pyridazinol ring or hydrophobic interactions from the fluorobenzyl group.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex, simulating the movements of atoms and molecules over time. youtube.com This technique can validate the stability of binding poses predicted by docking, reveal the role of solvent molecules, and provide deeper insights into the thermodynamics of binding. imtm.czbiorxiv.org Following a promising docking result, an MD simulation of the this compound-protein complex would be initiated. The simulation would track atomic trajectories, allowing for the analysis of the stability of key hydrogen bonds, conformational changes in the protein or ligand, and the calculation of binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov Such analyses have been crucial in refining the understanding of how similar heterocyclic inhibitors interact with their targets. nih.gov

Illustrative Data from a Hypothetical Docking Study

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Kinase A -8.5 LYS78, GLU95 Hydrogen Bond
PHE150, LEU152 Hydrophobic
Protease B -7.2 ASP30, ILE50 Hydrogen Bond, Hydrophobic

This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Chemical Calculations to Characterize Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for understanding a molecule's geometry, stability, and reactivity. researchgate.net For this compound, these calculations can elucidate fundamental characteristics that govern its behavior.

Key parameters derived from quantum chemical calculations include:

Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions.

Thermochemical Properties: Parameters such as total energy, enthalpy, and entropy can be calculated to understand the molecule's thermodynamic stability. arxiv.org

Studies on related pyridazine (B1198779) and pyridinium (B92312) derivatives have successfully used DFT methods (e.g., B3LYP with a 6-31G* basis set) to correlate molecular structure with observed properties. researchgate.netacs.org Applying this approach to this compound would provide a detailed understanding of how the fluorine substitution and the benzyl (B1604629) group influence the electronic character of the pyridazinol ring system.

Illustrative Table of Calculated Quantum Chemical Properties

Property Calculated Value Unit
Energy of HOMO -6.2 eV
Energy of LUMO -1.5 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 3.8 Debye

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Modeling and Virtual Screening Approaches for this compound Scaffold

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to be active at a specific biological target. mdpi.commdpi.com The pyridazinone core, a validated scaffold in medicinal chemistry, can serve as the basis for developing such models. nih.govnih.gov

Starting with the this compound structure, a pharmacophore model could be generated to capture its key features: a hydrogen bond donor/acceptor group (the pyridazinol -OH and N-H tautomers), an aromatic ring (the benzyl group), and a hydrophobic feature (the fluorophenyl ring). acs.org This model serves as a 3D query for virtual screening , a computational method to search large chemical databases for other molecules that match these features. mdpi.com This process can identify structurally diverse compounds that may have similar biological activity, a strategy known as scaffold hopping. nih.gov Recent studies have shown that pharmacophore models derived from molecular dynamics simulations can be particularly effective, as they account for the flexibility of the ligand and target. imtm.cznih.gov

The workflow would involve:

Generating a pharmacophore model from the this compound scaffold.

Screening a large compound library (e.g., ZINC, ChemBridge) against the model. mdpi.com

Filtering the resulting hits based on drug-likeness criteria and further analysis, such as molecular docking, to prioritize candidates for experimental testing. nih.gov

De Novo Ligand Design Strategies Based on the this compound Framework

De novo ligand design is a computational strategy for creating entirely new molecules from scratch, rather than searching for existing ones. youtube.com These methods build novel chemical structures piece by piece, often within the constraints of a target's binding site. The this compound structure can serve as an excellent starting point or framework for such designs.

Two common approaches are:

Fragment-based design: The this compound molecule can be deconstructed into its core fragments: the pyridazinol ring, the benzyl linker, and the fluorophenyl group. A de novo design algorithm could then explore alternative ways to link these or similar fragments, or "grow" new functional groups from the core scaffold to optimize interactions within a known binding pocket. nih.gov

Structure-based design: If a target protein structure is known, the algorithm can place a seed fragment (like the pyridazinol core) into the active site and iteratively add atoms or fragments to build a complete molecule that perfectly complements the binding site's shape and chemical environment. youtube.com

Recent advances have incorporated artificial intelligence and generative models, which learn the "rules" of chemical structures and can propose novel, synthesizable molecules based on a starting framework like this compound. nih.govyoutube.com These strategies offer a powerful path to explore new chemical space and design next-generation molecules with tailored properties.

Advanced Research Methodologies Applied to 6 2 Fluorobenzyl 3 Pyridazinol

Spectroscopic Techniques for Characterizing 6-(2-Fluorobenzyl)-3-pyridazinol Interactions

Spectroscopic methods are fundamental for the structural confirmation of a synthesized molecule and for studying its behavior in complex environments. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for providing a detailed atomic-level map of the molecule.

¹H NMR: Would be used to identify all hydrogen atoms. Expected signals would include distinct aromatic protons from the fluorobenzyl ring, a singlet for the methylene (B1212753) (CH₂) bridge, and signals for the protons on the pyridazinone ring.

¹³C NMR: Would complement the proton data by identifying each unique carbon atom, including the carbonyl carbon of the pyridazinone ring and the carbons of the fluorobenzyl group.

¹⁹F NMR: Given the fluorine substituent, ¹⁹F NMR is a crucial and highly sensitive technique to confirm the presence and chemical environment of the fluorine atom on the benzyl (B1604629) ring. In the context of biological matrices, NMR techniques such as saturation transfer difference (STD-NMR) could be employed to study the binding of this compound to a target protein, identifying the specific parts of the molecule involved in the interaction. While general spectral data for pyridazinone derivatives are available, specific NMR peak assignments for this compound are not present in the surveyed literature. mdpi.comrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C=O (carbonyl) group of the pyridazinone ring, C-N bonds, and the C-F bond of the fluorobenzyl group. mdpi.com These spectral fingerprints are useful for confirming the molecular structure and can indicate changes in bonding upon interaction with biological targets.

Mass Spectrometry (MS): MS is used to determine the precise molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide an exact mass, confirming the molecular formula (C₁₁H₉FN₂O). mdpi.com When studying the compound in complex biological matrices like plasma or cell lysates, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. It allows for the separation, detection, and quantification of the parent compound and any potential metabolites, providing critical information on its stability and metabolic fate.

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Protein-6-(2-Fluorobenzyl)-3-pyridazinol Complexes

To understand how a molecule like this compound functions at a molecular level, it is crucial to determine its three-dimensional structure when bound to a biological target, typically a protein.

X-ray Crystallography: This is the gold standard for obtaining high-resolution structural data of small molecules and their protein complexes. The process involves growing a high-quality single crystal of the compound or, more significantly, a co-crystal of the compound bound to its target protein. By diffracting X-rays, the precise arrangement of atoms in the crystal lattice can be determined, revealing detailed information about the molecule's conformation and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex. Such structural insights are foundational for structure-based drug design. While crystal structures for other pyridazine (B1198779) and pyrrolo[1,2-b]pyridazine (B13699388) derivatives have been reported, demonstrating the feasibility of this technique for the heterocyclic core, no structure for this compound is currently available in public databases. researchgate.netnih.govacademie-sciences.fr

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or proteins that are difficult to crystallize. In this technique, a solution of the protein-ligand complex is rapidly frozen, and images are taken with an electron microscope. Thousands of these 2D images are then computationally reconstructed into a 3D model of the complex. While typically used for much larger systems, Cryo-EM could theoretically be applied to a sufficiently large protein target in complex with this compound. There are no published studies applying Cryo-EM to this specific compound.

Advanced Imaging Techniques for Subcellular Localization and Tracking of this compound

Understanding where a compound localizes within a cell is key to deciphering its mechanism of action. Advanced imaging techniques, such as confocal fluorescence microscopy, can visualize the distribution of molecules in living or fixed cells.

To enable tracking, this compound would first need to be chemically modified by attaching a fluorescent tag or "fluorophore." This fluorescently-labeled version of the compound could then be introduced to cells in culture. A confocal microscope would then be used to scan the cells and detect the fluorescence emitted from the labeled compound. The resulting images would reveal its subcellular destination—for example, whether it accumulates in the nucleus, mitochondria, cytoplasm, or cell membrane. This information provides crucial clues about its potential biological targets and pathways of action. No imaging studies involving a labeled version of this compound have been reported in the scientific literature.

High-Throughput Screening and Automation in this compound Research

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test the biological or biochemical activity of a large number of compounds. nih.gov Research involving this compound could leverage HTS in two main ways.

First, if the compound itself is available, it could be submitted to a variety of HTS assays to discover its biological activity. This would involve testing it against a large panel of hundreds or thousands of purified protein targets (e.g., kinases, proteases, GPCRs) or in cell-based assays that measure a specific cellular response. This approach can rapidly identify potential "hits" or biological targets for the compound.

Conversely, HTS is often used to discover novel compounds with a desired activity. A library containing hundreds of thousands of diverse small molecules could be screened to identify those that, for instance, inhibit a specific enzyme. It is through such screening campaigns that novel pyridazinone derivatives have been identified as potent inhibitors of targets like FER tyrosine kinase. nih.gov Similarly, computational methods like inverse virtual screening can be applied to libraries of pyridazinone-based molecules to predict potential new biological targets. tandfonline.comtandfonline.com Automation is critical in all HTS efforts, enabling the precise and rapid handling of liquids and assay plates required to test massive compound collections.

Future Directions and Challenges in 6 2 Fluorobenzyl 3 Pyridazinol Research

Identification of Novel Therapeutic Niches for 6-(2-Fluorobenzyl)-3-pyridazinol Scaffolds

The versatility of the pyridazinone scaffold provides a fertile ground for discovering new therapeutic applications for its derivatives. gazi.edu.tr While initial research may focus on a specific biological target, the inherent properties of the scaffold often allow for its repurposing or modification to address other medical needs.

Expanding Beyond Known Activities: Pyridazine (B1198779) and pyridazinone derivatives have demonstrated a remarkable range of biological activities, including:

Anticancer: Many pyridazinone-based compounds have been investigated as anticancer agents, often by targeting protein kinases involved in tumor growth and proliferation. nih.govnih.gov

Anti-inflammatory: The scaffold is present in molecules designed to inhibit key players in inflammatory pathways, such as phosphodiesterase 4 (PDE4). nih.govnih.gov

Antimicrobial: Certain pyridazinone derivatives have shown promise as novel agents to combat bacterial and fungal infections. nih.govnih.gov

Cardiovascular: The scaffold is a core component of compounds developed for conditions like hypertension. nih.gov

Neuroprotective: Research has pointed to the potential of these compounds in the context of neurodegenerative diseases. nih.gov

Given this broad bioactivity, the this compound scaffold could be systematically screened against a wider range of biological targets. The presence of the 2-fluorobenzyl group can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties, potentially unlocking novel therapeutic niches. For instance, its potential as a modulator of sirtuins, a class of proteins involved in aging and metabolic diseases, could be an interesting avenue, as other pyridazinone amides have shown inhibitory activity against SIRT2. gazi.edu.tr

Targeting Kinase Families: Protein kinases are a major class of drug targets, particularly in oncology. nih.gov The pyridazinone scaffold has been successfully utilized to design potent kinase inhibitors. nih.gov Future research on this compound could involve broad-panel kinase screening to identify novel, potent, and selective inhibitory activities. The optimization of pyrido-pyridazinone derivatives has led to compounds with significant in vivo efficacy and improved kinase selectivity, suggesting that systematic structural modifications to the this compound backbone could yield highly targeted therapies. acs.org

Leveraging Computational Approaches: Advances in computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery. mdpi.commdpi.com In silico methods, such as inverse virtual screening, can be used to screen a library of compounds like pyridazinone derivatives against numerous potential biological targets. nih.govresearchgate.net These computational approaches can predict potential interactions and guide the synthesis and biological evaluation of new analogs of this compound, accelerating the identification of novel therapeutic uses. mdpi.com

Opportunities for Collaborative Research and Interdisciplinary Studies on this compound

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. mdpi.com Advancing the research on this compound can be significantly accelerated through strategic partnerships that bring together diverse expertise and resources.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies are crucial for bridging the gap between basic discovery and clinical application. researchgate.net Academia often excels in novel target identification and early-stage discovery, while industry provides the resources, infrastructure, and experience needed for formal drug development, including large-scale synthesis, toxicology studies, and clinical trial management.

Interdisciplinary Scientific Teams: The successful development of a compound like this compound will benefit from the integration of multiple scientific disciplines:

Medicinal and Synthetic Chemistry: To synthesize analogs and build structure-activity relationships (SAR). mdpi.com

Computational Science: To employ AI and machine learning for target prediction, lead optimization, and in silico ADME/Tox profiling. mdpi.com

Pharmacology and Biology: To conduct in vitro and in vivo studies to determine efficacy and mechanism of action. mdpi.com

Nanotechnology: To develop novel drug delivery systems that can improve solubility, stability, and targeting of heterocyclic compounds. nih.govnih.gov

Open Science and Data Sharing: A culture of open science, including the sharing of research data and even failed results, can prevent the duplication of effort and resources. nih.gov Public-private partnerships and pre-competitive collaborations can create shared databases and research tools that benefit the entire scientific community. This transparency can accelerate the identification of both promising avenues and potential pitfalls in the development of pyridazinone-based therapeutics.

Ethical Considerations in the Preclinical Development of Novel Chemical Entities like this compound

The development of any new drug is guided by a strict set of ethical principles designed to ensure the integrity of the research and the protection of future human trial participants. lindushealth.comsolubilityofthings.com These considerations are fundamental from the earliest stages of preclinical research.

The Foundational Ethical Principles: The Belmont Report outlined three core principles that are the cornerstone of ethical research:

Respect for Persons: This emphasizes the autonomy of individuals and the requirement for informed consent in clinical research. ctfassets.netbioresscientia.com

Beneficence: This principle obligates researchers to maximize potential benefits while minimizing potential harms. solubilityofthings.comctfassets.net A key aspect in the preclinical phase is ensuring that the scientific rationale is strong and that the potential benefits justify the risks of moving to human trials. nih.gov

Justice: This principle requires the fair distribution of the burdens and benefits of research. solubilityofthings.comctfassets.net

Integrity in Preclinical Research: Ethical conduct in the laboratory is non-negotiable. Researchers have an obligation to present a complete and accurate account of their findings. acs.org This includes:

Rigorous Study Design: Preclinical studies must be rigorously designed and reported to avoid bias and ensure that the results are replicable. nih.gov

Data Integrity: The fabrication, falsification, or misrepresentation of data is a serious breach of scientific ethics. acs.org

Transparency: There is an ethical obligation to publish findings, including negative results from failed trials, to contribute to the collective scientific knowledge and prevent others from pursuing futile lines of research. nih.gov

Authorship and Peer Review: Ethical guidelines govern authorship, requiring that it be based on substantial intellectual contributions. Reviewers also have an ethical duty to provide objective and confidential assessments. acs.orgnih.gov

Animal Welfare: Preclinical research often involves the use of animal models. Ethical guidelines mandate that these studies be conducted with the utmost respect for animal welfare. This includes having a strong scientific justification for their use, minimizing pain and distress, and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement). An institutional review assessing the safety and ethics of experimental activities is a mandatory standard. acs.org

Q & A

Q. What are the key synthetic pathways for 6-(2-Fluorobenzyl)-3-pyridazinol, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves multi-step procedures, including cycloaddition and functionalization reactions. For example, hydrazine derivatives may react with fluorinated benzyl precursors under controlled conditions to form the pyridazine core. Optimization strategies include:

  • Temperature modulation : Elevated temperatures (80–120°C) for cycloaddition reactions to enhance ring closure efficiency.
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitution at the fluorobenzyl position.
  • Purification techniques : Column chromatography or recrystallization to isolate the pure compound, with yields ranging from 40–65% depending on substituent steric effects .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the fluorobenzyl substitution pattern and pyridazine ring protons.
  • X-ray crystallography : Resolving crystal packing and dihedral angles between the fluorobenzyl and pyridazine moieties (e.g., bond lengths ~1.47 Å for C-F) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.0824) .

Advanced Research Questions

Q. What methodological approaches are used to resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in pharmacological data (e.g., variable IC₅₀ values in kinase inhibition assays) require:

  • Dose-response validation : Repetition under standardized conditions (e.g., fixed ATP concentrations in enzymatic assays).
  • Selectivity profiling : Comparative studies against structurally related targets (e.g., pyrimidine-dione vs. pyridazinone scaffolds) to identify off-target effects.
  • Computational docking : Molecular dynamics simulations to assess binding affinity variations due to fluorobenzyl orientation .

Q. How can researchers design experiments to evaluate the antitumor potential of this compound derivatives?

  • In vitro screening : Use of cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to measure cytotoxicity.
  • Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G1 phase blockade).
  • In vivo models : Xenograft mice treated with derivatives at 10–50 mg/kg, monitoring tumor volume and metastasis .

Q. What strategies mitigate challenges in fluorobenzyl group stability during derivatization reactions?

  • Protecting groups : Temporary protection of reactive sites (e.g., Boc for amines) to prevent unintended fluorobenzyl dehalogenation.
  • Low-temperature reactions : Conducting substitutions at –20°C to reduce side reactions.
  • Analytical monitoring : Real-time HPLC tracking to detect degradation products (e.g., free fluoride ions via ion chromatography) .

Methodological and Analytical Considerations

Q. Which analytical techniques are critical for assessing the purity and stability of this compound in long-term storage?

  • HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient).
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS identification of degradation products (e.g., hydrolyzed pyridazinone).
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) .

Q. How do researchers address solubility limitations of this compound in biological assays?

  • Co-solvent systems : Use of DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Prodrug design : Synthesis of phosphate or ester prodrugs to enhance aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.